Lipophilicity Control: N-Allyl vs. N-Phenyl Derivative LogP and TPSA Comparison
The N-allyl derivative exhibits a computed LogP of 1.179 and TPSA of 46.4 Ų , placing it in the intermediate lipophilicity range favorable for oral absorption and CNS penetration per Lipinski and Veber guidelines. In contrast, the closely related N-phenyl analog has a computed LogP of ~2.5 and TPSA of ~38 Ų, risking higher metabolic turnover and potential off-target binding . The 1.3-unit LogP shift translates to approximately a 20-fold difference in octanol/water partition, directly impacting distribution coefficients and non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.179, TPSA = 46.4 Ų |
| Comparator Or Baseline | N-Phenyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide: LogP ~2.5, TPSA ~38 Ų |
| Quantified Difference | ΔLogP = 1.3 (lower for N-allyl), ΔTPSA = 8.4 Ų (higher for N-allyl) |
| Conditions | Computed values (ACD/Labs Percepta, ChemAxon; pH 7.4) |
Why This Matters
The lower LogP of the N-allyl derivative reduces the risk of CYP450-mediated metabolism and hERG channel blockade compared to the more lipophilic N-phenyl analog, making it a more suitable starting point for lead optimization when CNS or oral bioavailability profiles are a priority.
